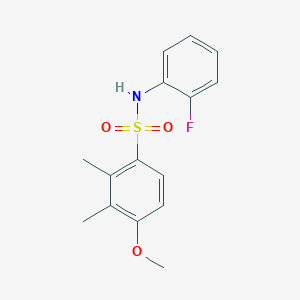
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as FM-DABA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FM-DABA belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the inhibition of COX-2 and MMP-9 enzymes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MMP-9 is an enzyme that is involved in the breakdown of extracellular matrix proteins, which is important in cancer metastasis. By inhibiting these enzymes, N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide reduces inflammation and cancer cell invasion.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide inhibits the activity of COX-2 and MMP-9 enzymes, reduces oxidative stress, and increases the expression of antioxidant enzymes. In vivo studies have shown that N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide reduces inflammation, inhibits cancer cell growth, and protects against neurodegeneration.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied for its biological activities, which makes it a useful tool for drug discovery. However, N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more water-soluble derivatives of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide to improve its bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide in various diseases, including cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 2-fluoroaniline with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and MMP-9 enzymes. N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16FNO3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-10-11(2)15(9-8-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
InChI Key |
JIBIXJXHWVTECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)




![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)





